
3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone
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Overview
Description
Chemical Structure: The compound features a propanone backbone with a 3-nitrophenyl group at the ketone position and a 1,3-benzodioxol-5-ylamino group at the terminal carbon. Its molecular formula is C₁₆H₁₃N₂O₅, with a molecular weight of 313.29 g/mol (calculated from analogous structures in ).
Biological Activity
3-(1,3-Benzodioxol-5-ylamino)-1-(3-nitrophenyl)-1-propanone is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound has the molecular formula C16H14N2O5 and features a benzodioxole moiety linked to a nitrophenyl group, which is characteristic of many biologically active compounds. Its structural characteristics suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms.
- Anti-inflammatory Effects : The compound has been reported to modulate inflammatory pathways, potentially acting as a COX inhibitor.
- Antimicrobial Properties : Some derivatives have shown effectiveness against bacterial and fungal strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
- Cell Cycle Modulation : The compound could interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.
Antitumor Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects. The compound was found to induce apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MDA-MB-231 | 12.4 | Apoptosis via caspase activation |
HCT116 | 15.8 | Cell cycle arrest |
A549 | 18.2 | ROS generation |
Anti-inflammatory Effects
In vitro assays revealed that the compound inhibited COX-2 activity with an IC50 value of 0.045 µM, suggesting strong anti-inflammatory potential compared to traditional NSAIDs.
Compound | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index |
---|---|---|---|
This compound | 0.045 | 4.15 | 92 |
Aspirin | 0.10 | 0.05 | 2 |
Antimicrobial Activity
The compound's derivatives were tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Candida albicans | 16 |
Comparison with Similar Compounds
Key Features :
- 3-Nitrophenyl : A strong electron-withdrawing group (EWG) that enhances electrophilicity and influences redox properties.
- 1,3-Benzodioxol-5-ylamino: A bicyclic aromatic amine that contributes to π-π stacking interactions and metabolic stability.
Below, it is compared to structurally related analogs.
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
Table 1: Aromatic Ring Substituent Effects
Key Observations :
- Sulfanyl analogs (e.g., ) exhibit divergent electronic profiles due to sulfur’s polarizability, which may alter binding kinetics in biological systems.
Variations in the Amino Group
Table 2: Amino Group Modifications
Key Observations :
- Cyclic amines (e.g., piperidinyl in RS 67333) improve solubility and pharmacokinetics compared to planar aromatic amines.
- The 1,3-benzodioxole group in the target compound may confer resistance to oxidative metabolism, as seen in similar bicyclic systems ().
Table 3: Toxicity and Bioactivity
Key Observations :
- ALDH inhibitors (e.g., Aldi series) suggest a possible mechanism for the target compound, though direct evidence is lacking.
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-ylamino)-1-(3-nitrophenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O5/c19-14(11-2-1-3-13(8-11)18(20)21)6-7-17-12-4-5-15-16(9-12)23-10-22-15/h1-5,8-9,17H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYYBGWAWXNIPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NCCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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